molecular formula C17H16N2O2S2 B6425189 N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034538-28-6

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B6425189
CAS RN: 2034538-28-6
M. Wt: 344.5 g/mol
InChI Key: LIPLURYNKXQSPJ-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide (NBT-C) is a thiophene-containing heterocyclic compound belonging to the benzothiazole class of organic compounds. It has been used in a variety of scientific research applications, including its use as a biological probe for drug discovery, as a fluorescent indicator for the detection of metal ions, and as a catalyst for organic synthesis.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide has been used in a variety of scientific research applications, including its use as a biological probe for drug discovery. It has been used to screen for compounds that interact with specific proteins, and to identify compounds that have the potential to be developed into drugs. It has also been used as a fluorescent indicator for the detection of metal ions, and as a catalyst for organic synthesis.

Mechanism of Action

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide acts as a fluorescent indicator by binding to metal ions, such as zinc, copper, and iron. This binding causes a change in the fluorescence properties of the molecule, which can then be used to detect the presence of metal ions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide for laboratory experiments is its ability to bind to metal ions, allowing for the detection of metal ions in a variety of samples. However, it is also limited by its low solubility in water and its tendency to form aggregates in solution.

Future Directions

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide has potential for use in a variety of future applications, including its use as a fluorescent probe for the detection of other metal ions, its use as a catalyst for organic synthesis, and its use as a drug discovery tool. Additionally, further research into its biochemical and physiological effects may reveal new therapeutic applications. Other potential future directions include its use as a fluorescent indicator for the detection of other analytes, such as proteins and nucleic acids, and its use as a fluorescent probe for the study of enzyme-catalyzed reactions.

Synthesis Methods

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide can be synthesized in a two-step process using a Grignard reaction followed by an intramolecular cyclization. The first step involves the reaction of thiophene-2-carbaldehyde with magnesium to form a Grignard reagent. This is then reacted with 1,3-benzothiazole-6-carboxylic acid to form this compound.

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(12-3-4-13-14(10-12)23-11-18-13)19-17(5-7-21-8-6-17)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPLURYNKXQSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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